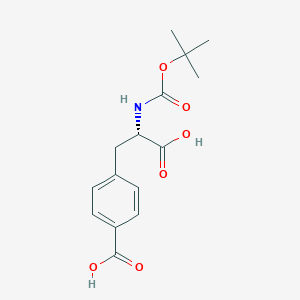

Boc-4-carboxyl-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-4-carboxyl-L-phenylalanine, also known as N-tert-butoxycarbonyl-4-carboxyl-L-phenylalanine, is a derivative of the amino acid L-phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a carboxyl group at the para position of the phenyl ring. This compound is commonly used in peptide synthesis and as an intermediate in organic synthesis due to its stability and ease of handling.

Mécanisme D'action

Target of Action

Boc-4-carboxyl-L-phenylalanine is a type of amino acid derivative . Amino acids are the basic units that make up proteins and play an important role in the state of cells, the maintenance of high density, and protein yield and quality . .

Mode of Action

As an amino acid derivative, it may interact with its targets in a manner similar to other amino acids, contributing to protein synthesis and influencing cellular functions .

Biochemical Pathways

As an amino acid, it is likely involved in protein synthesis and other cellular processes .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis and influence various cellular functions .

Action Environment

Like other biochemical reagents, it should be handled in a well-ventilated place, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the reaction of L-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through crystallization or extraction methods .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-4-carboxyl-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The phenyl ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, OsO4

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: TFA, HCl in methanol

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of alcohols

Substitution: Deprotection to yield free amines

Applications De Recherche Scientifique

Boc-4-carboxyl-L-phenylalanine is widely used in scientific research due to its versatility:

Chemistry: It serves as a building block in the synthesis of peptides and other complex molecules.

Biology: It is used in the study of enzyme-substrate interactions and protein folding.

Medicine: It is employed in the development of pharmaceuticals and as a precursor in drug synthesis.

Comparaison Avec Des Composés Similaires

- Boc-L-phenylalanine

- Boc-4-fluoro-L-phenylalanine

- Boc-4-nitro-L-phenylalanine

Comparison: Boc-4-carboxyl-L-phenylalanine is unique due to the presence of the carboxyl group at the para position of the phenyl ring, which imparts additional reactivity compared to other Boc-protected phenylalanine derivatives. This makes it particularly useful in applications requiring selective functionalization of the phenyl ring .

Activité Biologique

Boc-4-carboxyl-L-phenylalanine (Boc-4-CF) is a derivative of L-phenylalanine, an amino acid that plays a crucial role in protein synthesis and various metabolic processes. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the design of peptide-based drugs and as a biochemical reagent in life sciences research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structural Properties

This compound has the following structural characteristics:

- Molecular Formula : C15H19NO6

- Molecular Weight : 305.32 g/mol

- Density : 1.2 ± 0.1 g/cm³

- Melting Point : 85-87 °C

- Boiling Point : 426.6 ± 38.0 °C at 760 mmHg

These properties indicate that Boc-4-CF is a stable compound suitable for various laboratory applications .

The biological activity of Boc-4-CF can be understood through its interactions with various biological systems:

-

Enzymatic Activity :

- Boc-4-CF has been shown to influence the activity of enzymes involved in the phenylpropanoid pathway. In particular, studies have demonstrated that it can act as a substrate for phenylalanine ammonia lyase (PAL), which catalyzes the conversion of L-phenylalanine to cinnamic acid, a precursor for numerous secondary metabolites in plants .

-

Cellular Uptake and Incorporation :

- Research indicates that Boc-4-CF can be effectively incorporated into cellular systems, where it participates in metabolic pathways leading to the synthesis of bioactive compounds. For instance, its incorporation into piperamides has been documented, highlighting its role as a precursor in the biosynthesis of important phytochemicals .

-

Antiviral Properties :

- Similar compounds have been studied for their antiviral activities. For example, carbobenzoxy-D-phenylalanine derivatives have shown potential as membrane fusion inhibitors, suggesting that Boc-4-CF might exhibit similar properties by disrupting lipid bilayer integrity and preventing viral entry into host cells .

Research Findings and Case Studies

Several studies have investigated the biological implications of Boc-4-CF:

Table 1: Summary of Key Studies on this compound

Potential Applications

Given its biological activity, this compound has several potential applications:

-

Drug Development :

- Its ability to act as a substrate for key enzymes makes it a candidate for designing enzyme inhibitors or modulators that could be used in treating diseases related to metabolic disorders.

-

Biochemical Research :

- As a biochemical reagent, Boc-4-CF can facilitate studies on amino acid metabolism and enzyme kinetics, providing insights into metabolic pathways.

-

Agricultural Biotechnology :

- The compound's role in plant metabolism could be harnessed to enhance the production of valuable phytochemicals in crops through biotechnological approaches.

Propriétés

IUPAC Name |

4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKXENJFSWWWQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.